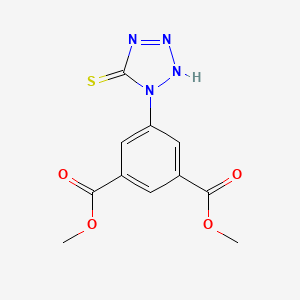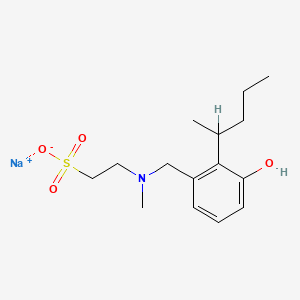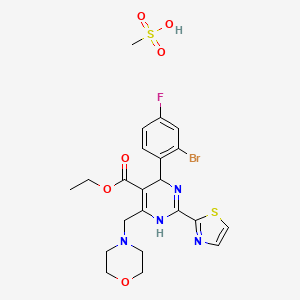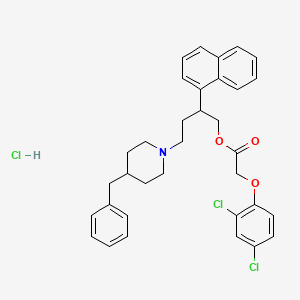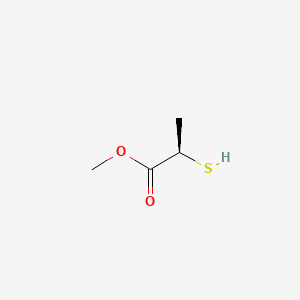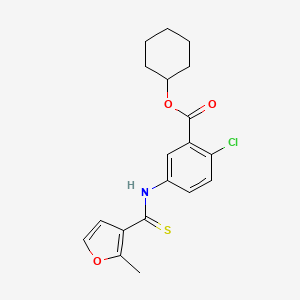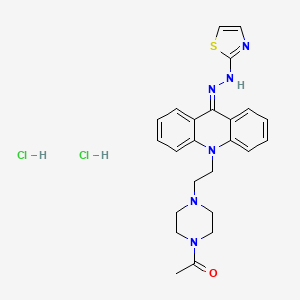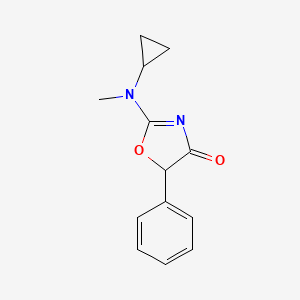
N-Methylcyclazodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylcyclazodone is a centrally acting stimulant drug that belongs to the class of oxazolidinones. It is structurally related to cyclazodone and was developed as a potential nootropic and stimulant. The compound has gained attention for its potential cognitive-enhancing and stimulant effects, although it is not approved for medical use and is primarily available for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclazodone involves several steps. One common method starts with the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea to form an intermediate amide. This intermediate is then treated with sodium ethoxide to form the oxazolidinone ring, resulting in the formation of cyclazodone. The methylation of cyclazodone at the nitrogen atom produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclazodone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Scientific Research Applications
N-Methylcyclazodone has several scientific research applications, including:
Chemistry: It is used as a research chemical to study its chemical properties and reactions.
Biology: Researchers investigate its effects on biological systems, particularly its stimulant and cognitive-enhancing properties.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects on conditions like attention deficit hyperactivity disorder (ADHD) and cognitive fatigue.
Industry: The compound is explored for its potential use in developing new nootropic and stimulant drugs
Mechanism of Action
The exact mechanism of action of N-Methylcyclazodone is not fully understood. it is believed to increase the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain by blocking their reuptake. This leads to increased energy, improved mood, and decreased anxiety. The compound’s stimulant effects are thought to be mediated through its action on the central nervous system .
Comparison with Similar Compounds
N-Methylcyclazodone is similar to other stimulant compounds such as:
Cyclazodone: Structurally related and shares similar stimulant properties.
Pemoline: An older stimulant drug with a similar mechanism of action but higher toxicity.
4-Methylaminorex: Another stimulant with similar effects but different chemical structure.
Uniqueness
This compound is unique in its balance of stimulant and cognitive-enhancing effects with relatively lower toxicity compared to some other stimulants. Its longer duration of action and potential nootropic benefits make it a compound of interest for further research .
Properties
CAS No. |
14461-92-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
FFWGGFGJVZVGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

